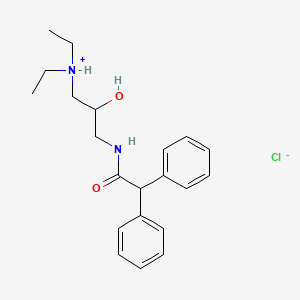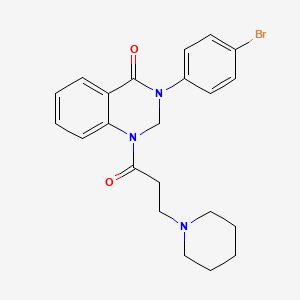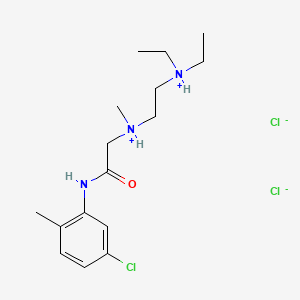
N-(2-Hydroxy-3-diethylaminopropyl)diphenylacetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxy-3-diethylaminopropyl)diphenylacetamide hydrochloride is a chemical compound with the molecular formula C21H28N2O2·HCl and a molecular weight of 376.97 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-diethylaminopropyl)diphenylacetamide hydrochloride typically involves the reaction of diphenylacetic acid with 2-hydroxy-3-diethylaminopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxy-3-diethylaminopropyl)diphenylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Aplicaciones Científicas De Investigación
N-(2-Hydroxy-3-diethylaminopropyl)diphenylacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: The compound is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxy-3-diethylaminopropyl)diphenylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction leads to changes in cellular processes and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDAC HCl): A water-soluble reagent used in chemical and biochemical research.
Diphenhydramine: An antihistamine used for treating allergies.
Uniqueness
N-(2-Hydroxy-3-diethylaminopropyl)diphenylacetamide hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in scientific research. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from similar compounds .
Propiedades
Número CAS |
87415-93-8 |
|---|---|
Fórmula molecular |
C21H29ClN2O2 |
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
[3-[(2,2-diphenylacetyl)amino]-2-hydroxypropyl]-diethylazanium;chloride |
InChI |
InChI=1S/C21H28N2O2.ClH/c1-3-23(4-2)16-19(24)15-22-21(25)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,19-20,24H,3-4,15-16H2,1-2H3,(H,22,25);1H |
Clave InChI |
NLZBJSRGVKZCBW-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-](/img/structure/B13775584.png)





![2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13775622.png)

![(2E)-2-[(4E)-4-hydroxyimino-2-methylcyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile](/img/structure/B13775632.png)



![2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13775661.png)
